molecular formula C24H22BrF3O2 B15194014 Benzene, 1-(4-bromophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)- CAS No. 80843-94-3

Benzene, 1-(4-bromophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)-

Cat. No.: B15194014
CAS No.: 80843-94-3
M. Wt: 479.3 g/mol
InChI Key: RRWZLZBIAALENS-UHFFFAOYSA-N
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Description

Benzene, 1-(4-bromophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)- is a complex organic compound that features a benzene ring substituted with bromophenoxy and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(4-bromophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)- typically involves multi-step organic reactions. One common approach might include:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Etherification: Formation of the phenoxy group through a nucleophilic substitution reaction.

    Alkylation: Attachment of the trifluoromethylphenyl group via Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could involve the removal of the bromine atom or reduction of other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could replace the bromine or other substituents with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide for nucleophilic substitution or halogens for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce new functional groups like nitro or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or materials. Its unique structure might make it useful in the development of new polymers or as a ligand in coordination chemistry.

Biology and Medicine

In biology and medicine, derivatives of this compound could be explored for their potential pharmacological properties. The trifluoromethyl group is known to enhance the biological activity of many compounds, making it a candidate for drug development.

Industry

Industrially, this compound might find applications in the production of specialty chemicals, coatings, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for any biological or chemical effects of this compound would depend on its interaction with specific molecular targets. For example, it might interact with enzymes or receptors in biological systems, leading to a particular physiological response. The pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-(4-chlorophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)-
  • Benzene, 1-(4-fluorophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)-

Uniqueness

The presence of the bromine atom and the trifluoromethyl group in Benzene, 1-(4-bromophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)- distinguishes it from similar compounds

Properties

CAS No.

80843-94-3

Molecular Formula

C24H22BrF3O2

Molecular Weight

479.3 g/mol

IUPAC Name

1-bromo-4-[3-[[2-methyl-2-[3-(trifluoromethyl)phenyl]propoxy]methyl]phenoxy]benzene

InChI

InChI=1S/C24H22BrF3O2/c1-23(2,18-6-4-7-19(14-18)24(26,27)28)16-29-15-17-5-3-8-22(13-17)30-21-11-9-20(25)10-12-21/h3-14H,15-16H2,1-2H3

InChI Key

RRWZLZBIAALENS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)Br)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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